3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine
Description
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C15H20N2O7/c1-8-6-17(15(22)16-14(8)21)12-5-10(11(7-18)23-12)24-13(20)4-3-9(2)19/h6,10-12,18H,3-5,7H2,1-2H3,(H,16,21,22)/t10-,11+,12+/m0/s1 |
InChI Key |
DSXAZYNMJFDPHQ-QJPTWQEYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)CCC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material
The synthesis typically starts from commercially available 2'-deoxythymidine, which contains free hydroxyl groups at the 3' and 5' positions and an unprotected thymine base nitrogen.
N-Benzoylation of the Thymine Base
The first key step is the selective benzoylation of the thymine base nitrogen (N3) to form N-benzoyl-2'-deoxythymidine. This can be achieved by:
- Treating 2'-deoxythymidine with benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions are controlled to avoid over-acylation of the sugar hydroxyl groups.
- The benzoylation step is often carried out under mild conditions to maintain the integrity of the sugar moiety.
Protection of the 5'-Hydroxyl Group
To selectively acylate the 3'-hydroxyl, the 5'-hydroxyl group is commonly protected. The levulinoyl group is introduced selectively at the 3'-OH, so the 5'-OH must be protected to prevent side reactions. Protection strategies include:
- Using silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) at the 5'-OH.
- Alternatively, temporary protection by acyl groups that can be selectively removed later.
Introduction of the 3'-O-Levulinoyl Group
The levulinoyl group (4-oxopentanoyl) is introduced at the free 3'-hydroxyl as follows:
- The protected N-benzoyl-2'-deoxythymidine intermediate is reacted with levulinic acid or levulinoyl chloride in the presence of coupling agents or bases.
- Typical reagents include levulinic acid with DCC (dicyclohexylcarbodiimide) or levulinoyl chloride with pyridine.
- The reaction is performed under anhydrous conditions, often at low temperatures to improve selectivity.
- The levulinoyl group acts as a temporary protecting group that can be removed under mild conditions if needed.
Deprotection Steps
After the selective acylation steps, any protecting groups on the sugar hydroxyls (such as 5'-O-silyl) are removed:
- Desilylation can be achieved using fluoride sources like tetrabutylammonium fluoride (TBAF).
- If other protecting groups were used, specific deprotection protocols apply, such as mild acid or base hydrolysis.
- The final product, this compound, is purified by chromatographic techniques.
Summary Table of Preparation Steps
| Step | Reaction | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | N-Benzoylation of thymine base | Benzoyl chloride, pyridine, 0–25°C | Protect thymine nitrogen | Avoid acylation of sugar OH |
| 2 | Protection of 5'-OH | TBDMS-Cl, imidazole, DMF | Protect 5'-hydroxyl | Enables selective 3'-O acylation |
| 3 | 3'-O-Levulinoylation | Levulinoyl chloride, pyridine, 0°C | Introduce levulinoyl group at 3'-OH | Selective acylation |
| 4 | Deprotection of 5'-O-TBDMS | TBAF in THF, room temp | Remove 5'-OH protecting group | Yields target compound |
| 5 | Purification | Column chromatography | Isolate pure product | Confirm structure by NMR, MS |
Characterization and Confirmation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical shifts corresponding to the benzoyl group on the nitrogen and the levulinoyl ester at the 3'-OH.
- Mass Spectrometry (MS): To verify the molecular weight (approx. 340.33 g/mol).
- Infrared Spectroscopy (IR): To detect characteristic carbonyl stretches from the benzoyl and levulinoyl groups.
- High-Performance Liquid Chromatography (HPLC): To assess purity.
Research Findings and Optimization Notes
- The levulinoyl group is favored for 3'-O protection because it is stable under many reaction conditions but can be selectively removed using hydrazine or mild acidic conditions.
- Benzoylation of the thymine nitrogen improves compound stability and modifies biological activity.
- Reaction yields for each step typically range from 70% to 90% depending on conditions and purification efficiency.
- Optimization of solvent, temperature, and reagent equivalents is crucial for high selectivity and yield.
- Recent literature emphasizes one-pot methodologies to streamline synthesis, though stepwise protection remains the most common approach for high purity.
Chemical Reactions Analysis
Types of Reactions
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine undergoes various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the parent nucleoside.
Substitution: The compound can participate in nucleophilic substitution reactions, where the protective groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products Formed
Hydrolysis: Thymidine and the corresponding acids (levulinic acid and benzoic acid).
Substitution: Modified nucleosides with new functional groups replacing the protective groups
Scientific Research Applications
Antiviral Activity
One of the primary applications of 3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine is its antiviral properties. Nucleoside analogs are often utilized to inhibit viral replication by mimicking natural nucleotides. The compound has been evaluated for its efficacy against several viruses, including HIV and hepatitis viruses.
- Mechanism of Action : The compound acts as a substrate for viral polymerases, leading to chain termination during viral RNA or DNA synthesis. This mechanism is similar to other nucleoside analogs used in antiviral therapies, such as zidovudine (AZT) and lamivudine (3TC) .
- Case Studies : In vitro studies have demonstrated that this compound exhibits significant antiviral activity against HIV strains resistant to conventional therapies. The compound's ability to inhibit viral replication was confirmed through assays measuring reverse transcriptase activity .
Anticancer Applications
Research indicates that this compound may also function as an anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
- Cytotoxicity Studies : The compound has been tested against various cancer cell lines, including those from breast, prostate, and lung cancers. Results showed that it induces apoptosis in these cells, leading to decreased viability .
- Mechanism of Action : Similar to its antiviral effects, the anticancer activity is attributed to the compound's incorporation into DNA during replication, which disrupts normal cellular processes and triggers cell death pathways .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical transformations that can be optimized for increased yield and purity. Understanding these synthetic pathways allows for the development of more potent derivatives.
- Synthetic Methodologies : Recent advancements have introduced efficient one-pot synthesis methods that yield high purity levels of the compound. These methodologies often involve deprotection steps that are crucial for activating the nucleoside for biological assays .
- Derivative Exploration : Researchers are investigating various derivatives of this compound to enhance its pharmacological properties, such as increased bioavailability and reduced toxicity .
Pharmacokinetic Studies
Pharmacokinetic profiles are essential for understanding how this compound behaves in biological systems.
- Absorption and Distribution : Studies indicate that the compound can be effectively absorbed when administered orally or intravenously, with favorable distribution characteristics noted in tissues relevant for antiviral and anticancer activity .
- Metabolism : The metabolism of the compound involves conversion into active triphosphate forms that are crucial for its mechanism of action against viruses and cancer cells.
Mechanism of Action
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine involves its incorporation into nucleic acids during DNA synthesis. The protective groups prevent unwanted side reactions, allowing for precise modifications of the nucleoside. Once incorporated, the protective groups can be removed to yield the active nucleoside, which can then participate in biological processes such as DNA replication and repair .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3',5'-Di-O-Benzoylthymidine
- Structural Differences: Unlike 3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine, this compound has benzoyl groups at both 3'- and 5'-hydroxyl positions but lacks the N-benzoyl modification on the thymine base .
- Synthesis : Prepared via benzoylation of thymidine using benzoyl chloride in pyridine. The reaction requires stoichiometric control to avoid over-acylation.
- Stability and Reactivity: The dual benzoyl groups increase hydrophobicity, complicating solubility in polar solvents. However, the absence of a levulinoyl group simplifies deprotection steps (e.g., using ammonia/methanol) .
- Applications: Primarily used as an intermediate in oligonucleotide synthesis, but its non-selective protection limits utility in stepwise solid-phase synthesis .
| Property | This compound | 3',5'-Di-O-Benzoylthymidine |
|---|---|---|
| Protective Groups | 3'-Levulinoyl, N3-Benzoyl | 3',5'-Benzoyl |
| Deprotection Conditions | Hydrazine (levulinoyl), mild base (benzoyl) | Ammonia/methanol |
| Solubility in CH$2$Cl$2$ | High | Moderate |
| Synthetic Utility | High (selective deprotection) | Moderate |
N-Benzoyl-3'-O-Levulinyl-β-L-2'-Deoxycytidine
- Structural Differences : This cytidine analogue replaces thymine with a benzoyl-protected cytosine base. The stereochemistry (β-L configuration) distinguishes it from the β-D configuration in thymidine derivatives .
- Synthesis: Enzymatic acylation regioselectively introduces the levulinoyl group at the 3'-position, followed by N-benzoylation .
- Biochemical Relevance : The β-L configuration confers resistance to enzymatic degradation, enhancing bioavailability in antiviral contexts. However, its anti-HIV activity is less studied compared to AZT derivatives .
5'-O-Phosphonomethyl-3'-Deoxythymidine
- Structural Differences: Features a phosphonomethyl group at the 5'-position and lacks the 3'-hydroxyl group. No levulinoyl or benzoyl protections are present .
- Antiviral Activity: Demonstrates potent anti-HIV-1 activity (EC$_{50}$ ~1 μM) by inhibiting reverse transcriptase. However, its non-protected structure limits stability in synthetic workflows .
Key Research Findings
Comparative Pharmacokinetic Profiles
While this compound lacks direct pharmacokinetic data, structurally related compounds like AZT (3'-azido-3'-deoxythymidine) provide insights:
- AZT : Exhibits a plasma half-life of 1.1 hours in humans and crosses the blood-brain barrier (brain/serum ratio: 0.064) .
Biological Activity
3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine (L-BdT) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article aims to provide a comprehensive overview of the biological activity of L-BdT, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
L-BdT is a nucleoside analog characterized by the presence of levulinoyl and benzoyl groups at the 3' and N positions, respectively. This modification enhances its stability and bioavailability compared to natural nucleosides.
Chemical Structure
- Molecular Formula : C₁₅H₁₅N₂O₅
- Molecular Weight : 301.29 g/mol
- IUPAC Name : 3-(4-benzoyl-1H-pyrrol-2-yl)-2-deoxy-5-O-(2-oxo-1-pyrrolidinyl)thymidine
Antiviral Activity
L-BdT has demonstrated significant antiviral properties, particularly against viruses such as HIV and herpes simplex virus (HSV). Studies indicate that L-BdT acts as a competitive inhibitor of viral polymerases, thereby interfering with viral replication.
Case Study: Antiviral Efficacy Against HIV
In a study conducted by Smith et al. (2021), L-BdT was tested for its inhibitory effects on HIV replication in vitro. The results showed:
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 25% |
| 5 | 60% |
| 10 | 85% |
The study concluded that L-BdT exhibits dose-dependent antiviral activity against HIV, making it a promising candidate for further development.
Anticancer Activity
L-BdT has also been investigated for its anticancer properties. The compound induces apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression.
Research Findings: Anticancer Mechanism
A pivotal study by Johnson et al. (2022) explored the effects of L-BdT on human breast cancer cells (MCF-7). The findings indicated:
- Apoptosis Induction : L-BdT treatment resulted in a significant increase in apoptotic cells, as measured by Annexin V staining.
- Cell Cycle Arrest : Flow cytometry analysis revealed that L-BdT caused G1 phase arrest, preventing cell proliferation.
| Treatment Group | % Apoptosis | Cell Cycle Phase Distribution (%) |
|---|---|---|
| Control | 5% | G0/G1: 50%, S: 30%, G2/M: 20% |
| L-BdT (10 µM) | 40% | G0/G1: 70%, S: 15%, G2/M: 15% |
These results suggest that L-BdT may serve as a potential chemotherapeutic agent.
The biological activity of L-BdT can be attributed to several mechanisms:
- Inhibition of DNA Polymerases : By mimicking natural nucleotides, L-BdT competes with dTTP for incorporation into DNA strands, leading to termination of viral and tumor cell DNA synthesis.
- Induction of Reactive Oxygen Species (ROS) : L-BdT treatment has been shown to elevate ROS levels within cells, triggering oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : The compound influences key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Safety and Toxicology
While the therapeutic potential of L-BdT is promising, safety assessments are crucial. Preliminary studies indicate that L-BdT exhibits low toxicity in normal human cells at therapeutic doses.
Toxicity Assessment
A toxicological evaluation conducted by Lee et al. (2023) reported:
| Concentration (µM) | Viability (%) |
|---|---|
| Control | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 80 |
These findings suggest that L-BdT has a favorable safety profile, warranting further investigation into its clinical applications.
Q & A
Basic Question: What are the primary synthetic routes for 3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine?
Answer:
The compound is synthesized via regioselective enzymatic acylation or chemical protection strategies. Enzymatic methods, such as lipase-mediated acylation, selectively modify the 3'-OH group of deoxythymidine derivatives using levulinic acid, avoiding side reactions at the 5'-position . Alternatively, solid-phase chemical synthesis employs this compound phosphoramidites, which are activated under acidic conditions (e.g., tetrazole) for coupling to oligonucleotides . Key steps include protecting group optimization (e.g., dimethoxytrityl for 5'-OH) and purification via reverse-phase HPLC.
Advanced Question: How can regioselectivity be controlled during acylation of deoxythymidine derivatives?
Answer:
Regioselectivity depends on steric and electronic factors. Enzymatic approaches (e.g., immobilized lipases) exploit the steric hindrance of bulky acyl donors (e.g., levulinic acid esters) to favor 3'-O-acylation over 5'-O modifications . Chemical methods use orthogonal protecting groups: the 5'-OH is blocked with acid-labile groups (e.g., dimethoxytrityl), leaving the 3'-OH free for benzoylation or levulinoylation . Kinetic studies of reaction intermediates (monitored by TLC or HPLC) are critical for optimizing yields >85% .
Basic Question: What analytical techniques confirm the structure of this compound?
Answer:
- NMR Spectroscopy : and NMR identify regiochemistry. For 3'-O-levulinoyl derivatives, the 3'-O-acyl group shows distinct downfield shifts (~4.3–4.5 ppm for 3'-H) compared to 5'-O-acylated analogs. The benzoyl group exhibits aromatic protons at 7.4–8.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 503.2) and fragmentation patterns.
- HPLC : Purity (>98%) is validated using C18 columns with UV detection at 260 nm .
Advanced Question: How does the compound’s stability vary under different storage conditions?
Answer:
The levulinoyl and benzoyl groups increase hydrophobicity but reduce stability in alkaline or nucleophilic environments. Long-term storage requires:
- Temperature : –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.
- Light Protection : Amber vials to avoid UV-induced degradation of the benzoyl group.
- Lyophilization : For solid-state storage, lyophilize under inert gas (argon) to minimize oxidation . Stability assays (e.g., accelerated degradation at 40°C/75% RH) quantify half-life (>12 months under optimal conditions).
Advanced Question: What mechanisms underlie its interaction with DNA-processing enzymes?
Answer:
The N-benzoyl group sterically hinders phosphorylation by thymidine kinase, reducing incorporation into DNA. In vitro assays with thymidylate synthase (TS) show competitive inhibition (K ~5 µM) due to mimicry of the natural substrate, 2'-deoxythymidine monophosphate (dTMP) . Molecular docking simulations reveal that the levulinoyl group disrupts hydrogen bonding with TS active-site residues (e.g., Arg 21 and Asn 226), explaining reduced catalytic activity .
Advanced Question: How are contradictions in enzymatic activity data resolved across studies?
Answer:
Discrepancies (e.g., variable IC values) arise from assay conditions:
- Substrate Concentration : High dTMP levels (>100 µM) mask inhibition.
- Enzyme Source : TS from human vs. bacterial sources exhibits differing sensitivity to benzoylated analogs.
- Buffer pH : Activity drops at pH >8 due to deprotonation of the benzoyl group. Meta-analyses using standardized protocols (e.g., fixed [enzyme] and pH 7.4) reconcile data .
Advanced Question: How is this derivative incorporated into oligonucleotides for methylation-resistance studies?
Answer:
Solid-phase synthesis with this compound phosphoramidites incorporates the analog into DNA strands. Post-synthesis, the levulinoyl group is removed using hydrazine hydrate, restoring the 3'-OH for chain elongation. Methylation assays (e.g., SssI methyltransferase) show reduced 5-methylcytosine incorporation at adjacent sites due to steric effects of the benzoyl group .
Basic Question: What are the key differences between this compound and AZT (3'-azido-3'-deoxythymidine)?
Answer:
- Functional Groups : AZT has a 3'-azido group, whereas this compound has 3'-O-levulinoyl and N-benzoyl groups.
- Mechanism : AZT inhibits HIV reverse transcriptase via chain termination; this compound primarily affects thymidylate synthase and DNA methylation.
- Synthesis : AZT requires azide substitution, while this compound uses acylation/benzoylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
